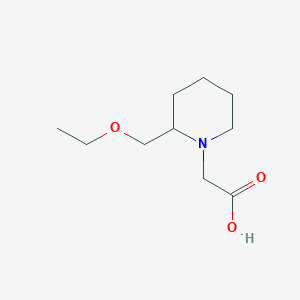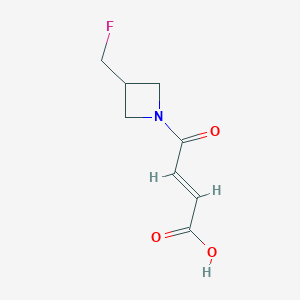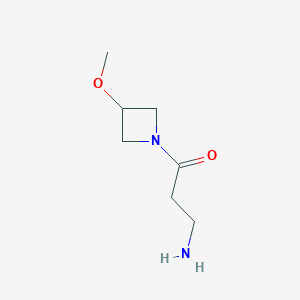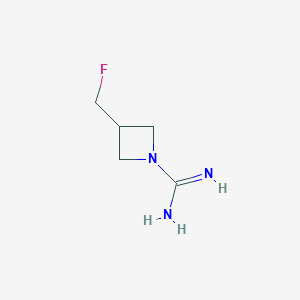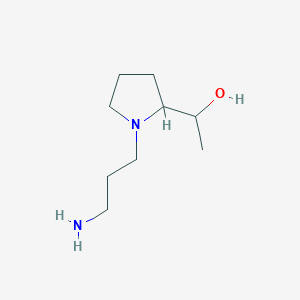
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as DFMO, is an organic compound with a wide range of applications in the fields of medicinal chemistry and scientific research. It is an important intermediate in the synthesis of pharmaceuticals, and has been studied extensively for its potential to treat various diseases. DFMO has also been used in laboratory experiments to study the effects of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Hemostatic Activity and Structural Pharmacology
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid and its derivatives have been explored for their potential in various scientific research domains, most notably in hemostatic activity and structural pharmacology. For instance, the study by Pulina et al. (2017) synthesized new derivatives to assess their impact on the blood coagulation system, identifying compounds with significant hemostatic activity and low acute toxicity, thus establishing a relationship between structure and pharmacological effect (Pulina et al., 2017).
Building Blocks for Biologically Active Compounds
Furthermore, the efficient synthesis of 3-acylacrylic acid building blocks, which include derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, has been developed for creating biologically active compounds. Tolstoluzhsky et al. (2008) introduced a method combining microwave assistance and ytterbium triflate catalyst for the fast preparation of these target acids, showing their utility in synthesizing compounds with potential biological activities (Tolstoluzhsky et al., 2008).
Enantioselective Synthesis and Neuroprotective Agents
The derivatives have also been utilized in the enantioselective synthesis of chiral building blocks for alkaloid synthesis (Hirai et al., 1992), and as potent inhibitors of kynurenine-3-hydroxylase, offering insights into neuroprotective agents (Drysdale et al., 2000) (Hirai et al., 1992); (Drysdale et al., 2000).
Complexation with Metal Ions
Additionally, research into complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions by Ferenc et al. (2017) has revealed interesting thermal and magnetic properties, suggesting the potential for material science applications (Ferenc et al., 2017).
Antibacterial Activities
Moreover, the utility of related compounds for the synthesis of novel heterocyclic compounds with expected antibacterial activities showcases the broad applicability of these derivatives in developing new therapeutic agents (El-Hashash et al., 2015) (El-Hashash et al., 2015).
Eigenschaften
IUPAC Name |
(E)-4-[3-(difluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3/c11-10(12)7-2-1-5-13(6-7)8(14)3-4-9(15)16/h3-4,7,10H,1-2,5-6H2,(H,15,16)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDITMELIVQPE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1490846.png)


